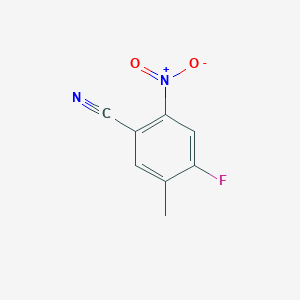
I+/-,2,4-Trihydroxybenzeneacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetonitrile, alpha,2,4-trihydroxy- is a chemical compound with the molecular formula C8H7NO3 It is known for its unique structure, which includes a benzene ring substituted with acetonitrile and three hydroxyl groups at the alpha, 2, and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzeneacetonitrile, alpha,2,4-trihydroxy- can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with potassium cyanide in the presence of a base to form benzyl cyanide. This intermediate can then undergo hydroxylation reactions to introduce the hydroxyl groups at the desired positions. The reaction conditions typically involve the use of strong bases and oxidizing agents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of benzeneacetonitrile, alpha,2,4-trihydroxy- often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetonitrile, alpha,2,4-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are typically used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of benzyl ethers or esters.
Applications De Recherche Scientifique
Benzeneacetonitrile, alpha,2,4-trihydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzeneacetonitrile, alpha,2,4-trihydroxy- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can also participate in nucleophilic addition reactions, potentially modifying the activity of enzymes or receptors. These interactions can lead to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetonitrile: Lacks the hydroxyl groups, resulting in different chemical reactivity and applications.
Mandelonitrile: Contains a hydroxyl group at the alpha position but lacks additional hydroxyl groups at the 2 and 4 positions.
Phenylglycolonitrile: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
Benzeneacetonitrile, alpha,2,4-trihydroxy- is unique due to the presence of three hydroxyl groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
909772-74-3 |
|---|---|
Formule moléculaire |
C8H7NO3 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
2-(2,4-dihydroxyphenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H7NO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,10-12H |
Clé InChI |
RLRTZJZGNBXADR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)O)C(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)








![3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate](/img/structure/B14068799.png)

